molecular formula C11H7F15NNaO4S B13419421 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt CAS No. 68555-71-5

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt

Cat. No.: B13419421
CAS No.: 68555-71-5
M. Wt: 557.21 g/mol
InChI Key: SZZXUXGPSCPVMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .

Scientific Research Applications

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic properties, while the glycine moiety interacts with hydrophilic environments. This dual nature allows the compound to reduce surface tension and enhance wetting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing wetting properties. Its stability and versatility make it suitable for a wide range of applications .

Properties

CAS No.

68555-71-5

Molecular Formula

C11H7F15NNaO4S

Molecular Weight

557.21 g/mol

IUPAC Name

sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate

InChI

InChI=1S/C11H8F15NO4S.Na/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

SZZXUXGPSCPVMV-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.